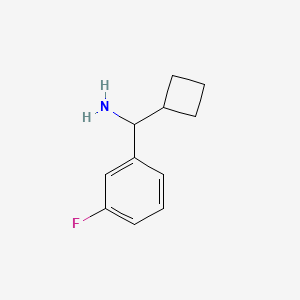
Cyclobutyl(3-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(3-fluorophenyl)methanamine is a chemical compound that belongs to the class of phenylalkylamines. It is known for its potential therapeutic effects and has been studied for its role as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This compound has garnered interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(3-fluorophenyl)methanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(3-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of cyclobutyl(3-fluorophenyl)methanone.
Reduction: Formation of cyclobutyl(3-fluorophenyl)methanol.
Substitution: Formation of cyclobutyl(3-methoxyphenyl)methanamine.
Scientific Research Applications
Cyclobutyl(3-fluorophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly its role as a serotonin-norepinephrine-dopamine reuptake inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Cyclobutyl(3-fluorophenyl)methanamine involves the inhibition of serotonin, norepinephrine, and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing therapeutic effects. The compound targets the transporters responsible for the reuptake of these neurotransmitters, thereby modulating their availability and activity.
Comparison with Similar Compounds
Similar Compounds
- (1-(3-Fluorophenyl)cyclobutyl)methanamine
- (S)-cyclobutyl(3-fluorophenyl)methanamine
- Cyclobutyl(3-fluorophenyl)methanamine hydrochloride
Uniqueness
This compound stands out due to its specific substitution pattern on the phenyl ring and the presence of a cyclobutyl group. This unique structure contributes to its distinct pharmacological profile as a serotonin-norepinephrine-dopamine reuptake inhibitor, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
cyclobutyl-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C11H14FN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2 |
InChI Key |
WYAWCLOFRPRETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















